Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
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Overview
Description
methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate is a natural product found in Vinca major with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound has been involved in the synthesis of various complex organic structures. For instance, it has been used in the creation of new 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, highlighting its versatility in organic synthesis (Attanasi et al., 2004).
- Its structural properties have been studied, such as in the determination of the structure of related triazaoxabicyclodecatriene derivatives, which aids in understanding its chemical behavior and potential applications (Beltrame et al., 1993).
Biological Applications
- In the field of biology, it has been used in studies like the absorption and translocation of 14C-trinexapac-ethyl in Kentucky bluegrass, demonstrating its relevance in plant biology research (Fagerness & Penner, 1998).
- Its derivatives have been synthesized and explored for their potential biological activities, such as in the synthesis of methylene-2-ethynylcyclopropanes and their activity against viruses like Epstein-Barr (Zhou, Prichard & Žemlička, 2007).
Chemical Transformations and Reactions
- The compound plays a crucial role in various chemical transformations, such as the reaction of α-Diazo-β-hydroxy esters with Boron Trifluoride Etherate, showcasing complex reaction mechanisms (Pellicciari et al., 1996).
- It has been used in the cyclization of hydroxy enol ethers, which is a significant method in organic chemistry for constructing complex molecules (Haudrechy & Sinaÿ, 1992).
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3 |
InChI Key |
YILKZADAWNUTTB-UHFFFAOYSA-N |
SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
Canonical SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |
Synonyms |
akuammine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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